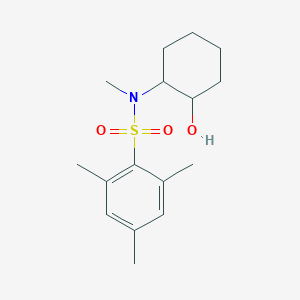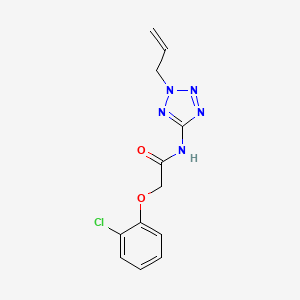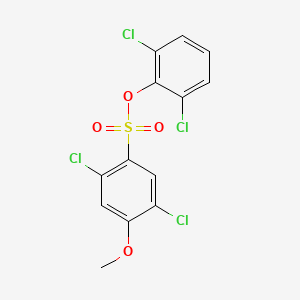![molecular formula C15H24N2O3S B4778320 N-[3-(dimethylamino)propyl]-2-(propylsulfonyl)benzamide](/img/structure/B4778320.png)
N-[3-(dimethylamino)propyl]-2-(propylsulfonyl)benzamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2-(propylsulfonyl)benzamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a member of the benzamide class of compounds and has been shown to have a variety of effects on biological systems. In
Mecanismo De Acción
DBeQ inhibits the activity of the proteasome by binding to the catalytic site of the complex. This binding prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins. The accumulation of these proteins ultimately leads to cell death. DBeQ has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and physiological effects:
DBeQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, DBeQ leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. In autoimmune disorders, DBeQ has been shown to reduce inflammation by inhibiting the activity of NF-κB. In neurodegenerative diseases, DBeQ prevents the accumulation of misfolded proteins, which are a hallmark of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This specificity allows researchers to study the effects of proteasome inhibition without affecting other cellular processes. However, one limitation of using DBeQ is its potential toxicity. DBeQ has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on DBeQ. One area of interest is the development of more potent and selective proteasome inhibitors. Another area of interest is the use of DBeQ in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBeQ, particularly in the context of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, DBeQ has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. DBeQ has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders. In neurodegenerative disease research, DBeQ has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-4-12-21(19,20)14-9-6-5-8-13(14)15(18)16-10-7-11-17(2)3/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSTCUNLNKCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)

![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)




![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4778303.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778304.png)
![3-chloro-4-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4778307.png)
![isopropyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4778312.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4778317.png)
![1-{4-[(4-chlorophenyl)thio]butyl}-1H-1,2,4-triazole](/img/structure/B4778326.png)